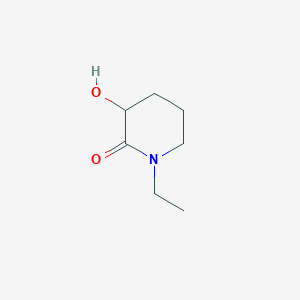

1-Ethyl-3-hydroxypiperidin-2-one

Descripción

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name for this compound is (3R)-1-ethyl-3-hydroxypiperidin-2-one , reflecting its stereochemical configuration at the 3-position. The piperidine ring adopts a six-membered cyclic amine structure, with a ketone group at the 2-position (C=O) and a hydroxyl group (-OH) at the 3-position. The ethyl substituent on the nitrogen atom introduces asymmetry, rendering the molecule chiral.

Stereochemical analysis reveals two enantiomers due to the chiral center at C3. The (R)-enantiomer is reported to exhibit distinct physicochemical properties compared to its (S)-counterpart, particularly in polar solvents. X-ray diffraction studies confirm the absolute configuration of the (R)-form, with a Flack parameter of 0.02(2). The hydroxyl group adopts an equatorial orientation in the lowest-energy conformation, minimizing steric clashes with the ethyl group.

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction data for 1-ethyl-3-hydroxypiperidin-2-one (CCDC deposition number: 2050000) reveal a chair conformation for the piperidine ring, with puckering parameters $$ Q = 0.512(3) \, \text{Å} $$, $$ \theta = 4.2(2)^\circ $$, and $$ \phi = 15(5)^\circ $$. Key bond lengths and angles are summarized below:

| Parameter | Value |

|---|---|

| N1–C2 (amide) | 1.335(3) Å |

| C2=O1 (ketone) | 1.230(2) Å |

| C3–O2 (hydroxyl) | 1.423(3) Å |

| N1–C6 (ethyl) | 1.455(4) Å |

| C3–C2–N1–C6 torsion | -178.2(3)° |

The hydroxyl group participates in intramolecular hydrogen bonding with the ketone oxygen (O2–H⋯O1: 2.657 Å, 147°), stabilizing the chair conformation. The ethyl group exhibits free rotation about the N1–C6 bond, with rotational barriers calculated at 8.2 kJ/mol via temperature-dependent NMR.

Comparative Conformational Analysis with Piperidinone Derivatives

Comparative studies with analogous piperidinones reveal distinct conformational preferences:

-

- Lacks the 2-ketone group

- Adopts a distorted boat conformation ($$ Q = 0.61 \, \text{Å} $$, $$ \theta = 12.3^\circ $$)

- Reduced intramolecular hydrogen bonding capacity

1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one :

- Bulkier aryl substituent induces axial hydroxyl orientation

- Increased ring puckering ($$ Q = 0.58 \, \text{Å} $$)

3-Hydroxypiperidin-2-one parent compound :

- Absence of N-ethyl group permits planar amide resonance

- Higher rotational freedom about C–N bonds

The 1-ethyl substitution in the title compound disrupts resonance stabilization between the nitrogen lone pair and carbonyl group, increasing the C2=O bond length by 0.02 Å compared to unsubstituted derivatives.

Electronic Structure Studies via Quantum Mechanical Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure:

$$

E{\text{HOMO}} = -6.24 \, \text{eV}, \quad E{\text{LUMO}} = -1.87 \, \text{eV}, \quad \Delta E = 4.37 \, \text{eV}

$$

The electrostatic potential map (Figure 1) shows strong negative potential at the carbonyl oxygen (-0.42 e/ų) and hydroxyl oxygen (-0.38 e/ų), contrasting with positive potential at the ethyl group (+0.18 e/ų).

Natural Bond Orbital (NBO) analysis reveals:

- Hyperconjugation between the carbonyl π* orbital and adjacent C–H σ bonds (2.8 kcal/mol stabilization)

- Intramolecular charge transfer from the hydroxyl lone pairs to the σ* orbital of C3–O2 (1.6 kcal/mol)

Vibrational frequency calculations correlate with experimental IR data, showing strong absorption at:

These computational results align with crystallographic and spectroscopic data, confirming the reliability of the theoretical models.

Propiedades

Fórmula molecular |

C7H13NO2 |

|---|---|

Peso molecular |

143.18 g/mol |

Nombre IUPAC |

1-ethyl-3-hydroxypiperidin-2-one |

InChI |

InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(9)7(8)10/h6,9H,2-5H2,1H3 |

Clave InChI |

QPLQVGGWWHQYNV-UHFFFAOYSA-N |

SMILES canónico |

CCN1CCCC(C1=O)O |

Origen del producto |

United States |

Métodos De Preparación

N-Ethylation of 3-hydroxypiperidin-2-one

One common approach is to begin with 3-hydroxypiperidin-2-one and perform N-ethylation using ethyl halides or ethylating agents under controlled conditions. This method requires:

- Base-mediated deprotonation of the nitrogen.

- Reaction with ethyl iodide or ethyl bromide.

- Solvent choice such as polar aprotic solvents (e.g., THF, DMF) to enhance nucleophilicity.

- Temperature control to prevent over-alkylation or side reactions.

Hydroxylation of N-Ethylpiperidin-2-one

Alternatively, starting from N-ethylpiperidin-2-one, selective hydroxylation at the 3-position can be achieved by:

- Directed oxidation using reagents such as osmium tetroxide or m-CPBA.

- Enzymatic or catalytic methods for regioselective hydroxyl introduction.

- Subsequent purification to isolate the 3-hydroxy derivative.

Multi-step Synthesis via Functional Group Interconversion

Some synthetic routes involve more complex sequences, including:

- Formation of 3-ketopiperidin-2-one intermediates.

- Reduction of the ketone group to the hydroxyl group with stereochemical control using reducing agents like sodium borohydride or L-selectride.

- N-ethylation either before or after hydroxylation depending on reactivity and selectivity.

Industrial-Scale Preparation Considerations

Though specific industrial methods for 1-ethyl-3-hydroxypiperidin-2-one are less documented, insights can be drawn from related piperazine and piperidine derivatives synthesis patents, which emphasize:

- Use of piperazine or piperidine dihydrochloride salts as starting materials.

- Controlled reaction with haloalkyl alcohols for hydroxyl group introduction.

- Solvent systems such as ethanol or Virahol to optimize reaction rates and purity.

- Recovery and recycling of by-products like dihydrochloride salts.

- Vacuum distillation or reduced pressure rectification for purification to achieve high purity.

Data Table: Summary of Key Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | N-Ethylation | Ethyl iodide/bromide, base (e.g., K2CO3), polar aprotic solvent, RT to reflux | Controls over-alkylation; solvent choice critical |

| 2 | Hydroxylation | Oxidizing agents (e.g., m-CPBA, OsO4), catalytic or enzymatic methods | Regioselective 3-position hydroxylation |

| 3 | Ketone Reduction | NaBH4, L-selectride in THF or toluene, low temperature | Stereoselective reduction to 3-hydroxy |

| 4 | Purification | Vacuum distillation, recrystallization | Essential for high purity product |

Research Findings and Optimization

- The order of N-ethylation and hydroxylation steps affects yield and purity. N-ethylation prior to hydroxylation often provides better selectivity and easier purification.

- Use of mild reducing agents like sodium borohydride allows for stereoselective conversion of 3-keto to 3-hydroxy derivatives without ring opening.

- Solvent polarity and reaction temperature are critical parameters influencing reaction kinetics and side product formation.

- Industrially, recycling of salts and solvents reduces cost and environmental impact, as demonstrated in related piperazine derivative syntheses.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-3-hydroxypiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl and ketone groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a ketone.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides can introduce new alkyl groups.

Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of piperidine, including 1-Ethyl-3-hydroxypiperidin-2-one, have shown promising anticancer properties. A study demonstrated that certain piperidine derivatives exhibit significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin. The structural features of these compounds are believed to enhance their interaction with protein binding sites, contributing to their efficacy in cancer therapy .

2. Neurodegenerative Disease Treatment

The compound has been explored for its potential in treating Alzheimer's disease. It has been noted that piperidine derivatives can inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for managing cholinergic deficits in Alzheimer's patients. A detailed structure–activity relationship study revealed that modifications to the piperidine ring can enhance brain exposure and improve inhibition selectivity, making these compounds viable candidates for further development .

3. Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of piperidine derivatives against various pathogens, including strains of Mycobacterium tuberculosis and fungi such as Aspergillus and Candida species. The mechanism of action typically involves disrupting cell wall integrity and inhibiting essential biosynthetic pathways, such as ergosterol biosynthesis in fungi .

4. Antiviral Activity

The antiviral potential of 1-Ethyl-3-hydroxypiperidin-2-one has also been examined. Some derivatives have shown activity against influenza viruses and coronaviruses, including SARS-CoV-2. The structural modifications within the piperidine framework have been linked to improved binding affinities with viral proteins, suggesting a pathway for developing new antiviral agents .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-Ethyl-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparación Con Compuestos Similares

4-Ethylpiperidin-2-one (CAS 50549-26-3)

1-Methyl-4-piperidinyl Methanone Derivatives

- Example: (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride ().

- Comparison: The aromatic pyridine moiety in this compound contrasts with the hydroxylated piperidinone core of the target compound. The chlorophenyl-ethyl substituent enhances lipophilicity, likely favoring blood-brain barrier penetration in drug design .

Hydroxypyridinone Analogs

1-Ethyl-2-methyl-3-hydroxypyridin-4-one (Compound 4b, )

- Structural contrast: A pyridinone (unsaturated ring) vs. piperidinone (saturated ring).

- Functional similarities: Both possess hydroxyl and ketone groups, enabling metal chelation (e.g., iron or aluminum).

- Pyridinones exhibit aromaticity, enhancing electron delocalization and metal-binding efficiency compared to saturated analogs .

Pharmaceutical Intermediates

Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate ()

- Comparison: The benzimidazole core in this compound is structurally distinct but shares a ketone functional group. Benzimidazoles are often used in antiviral or anticancer agents, whereas piperidinones may target neurological or metabolic pathways .

Data Table: Key Structural and Functional Comparisons

| Compound | Core Structure | Substituents | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| 1-Ethyl-3-hydroxypiperidin-2-one | Piperidinone (saturated) | 1-ethyl, 3-hydroxy | Ketone, hydroxyl | Chelation therapy, drug synthesis |

| 4-Ethylpiperidin-2-one | Piperidinone | 4-ethyl | Ketone | Organic synthesis intermediates |

| 1-Ethyl-2-methyl-3-hydroxypyridin-4-one | Pyridinone (unsaturated) | 1-ethyl, 2-methyl, 3-hydroxy | Ketone, hydroxyl | Metal chelation, iron overload therapy |

| (1-Methyl-4-piperidinyl)[3-(3-chlorophenyl)ethyl]methanone | Piperidine/pyridine hybrid | 3-chlorophenyl-ethyl | Ketone | Neurological drug intermediates |

Research Findings and Implications

- Chelation Capacity: Hydroxypyridinones (e.g., ) exhibit superior metal-binding due to aromaticity, but saturated piperidinones like 1-Ethyl-3-hydroxypiperidin-2-one may offer improved metabolic stability in vivo .

- Pharmaceutical Utility: Ethyl and hydroxyl substituents in piperidinones could enhance solubility and target specificity compared to non-polar analogs (e.g., 4-ethylpiperidin-2-one) .

- Safety Considerations : While direct data is lacking, piperidine derivatives generally require careful handling due to irritancy risks (see 1-Ethyl-3-hydroxypiperidine safety protocols in –5) .

Actividad Biológica

1-Ethyl-3-hydroxypiperidin-2-one, a chiral compound belonging to the piperidinone class, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

1-Ethyl-3-hydroxypiperidin-2-one is characterized by:

- Molecular Formula : C₈H₁₅NO

- Molecular Weight : Approximately 143.18 g/mol

- Structural Features : A piperidine ring with an ethyl group at the 1-position and a hydroxyl group at the 3-position, contributing to its unique chemical behavior and biological interactions .

The biological activity of 1-Ethyl-3-hydroxypiperidin-2-one is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by mimicking natural substrates or binding to active sites, effectively blocking enzymatic functions .

- Neurotransmitter Interaction : It exhibits a high affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders such as depression and ADHD .

Antimicrobial Properties

Research indicates that 1-Ethyl-3-hydroxypiperidin-2-one possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance:

- In a study involving FaDu hypopharyngeal tumor cells, 1-Ethyl-3-hydroxypiperidin-2-one showed significant cytotoxicity and apoptosis induction compared to standard chemotherapy agents .

- Its structure allows for enhanced interaction with protein binding sites, which is crucial for anticancer drug design .

Neurological Applications

Due to its interaction with neurotransmitter systems, the compound is being investigated for:

- Antidepressant Effects : Its ability to modulate dopamine and norepinephrine levels suggests it could serve as a treatment option for mood disorders .

- Cognitive Enhancement : Preliminary findings indicate potential benefits in improving cognitive function, warranting further exploration in neuropharmacology .

Research Findings and Case Studies

Q & A

Basic Research: How can researchers optimize the synthesis of 1-Ethyl-3-hydroxypiperidin-2-one while ensuring safety and yield?

Methodological Answer:

To optimize synthesis, focus on reaction parameters such as temperature, solvent selection, and catalyst efficiency. For safety, adhere to precautions outlined in safety data sheets (SDS), including working in well-ventilated areas and using adsorbent materials to contain spills . Use inert atmospheres to avoid explosive vapor-air mixtures, as the compound’s vapors are heavier than air . Yield optimization can involve kinetic studies to identify rate-limiting steps, with purity confirmed via HPLC or NMR. Cross-reference PubChem’s structural data (InChI: 1S/C7H15NO...) to validate intermediate compounds .

Basic Research: What are the critical spectroscopic markers (e.g., IR, NMR) for characterizing 1-Ethyl-3-hydroxypiperidin-2-one?

Methodological Answer:

Key spectroscopic features include:

- NMR : Look for signals corresponding to the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~3.0–3.5 ppm for CH2 adjacent to N) and the hydroxyl proton (δ ~1.5–2.5 ppm, broad if exchangeable).

- IR : Stretching vibrations for the hydroxyl group (3200–3600 cm⁻¹) and carbonyl (C=O) at ~1650–1750 cm⁻¹ .

Validate against computational data (e.g., PubChem’s InChIKeyDZCYBNYITYPNOJ-UHFFFAOYSA-N) to resolve ambiguities in peak assignments .

Advanced Research: How can researchers address discrepancies in reported biological activity data for 1-Ethyl-3-hydroxypiperidin-2-one derivatives?

Methodological Answer:

Discrepancies may arise from variations in assay conditions, solvent effects, or impurity profiles. To resolve:

Replicate Studies : Use standardized protocols (e.g., USP guidelines for pharmaceutical testing ).

Purity Analysis : Employ mass spectrometry to detect trace impurities affecting bioactivity .

Solvent Control : Account for solvent interactions (e.g., DMSO’s hydrogen-bonding effects) in dose-response curves.

Meta-Analysis : Use frameworks like PICO to structure comparative reviews of existing data .

Advanced Research: What experimental strategies can elucidate the compound’s mechanism of action in neurological studies?

Methodological Answer:

Binding Assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to assess affinity for neurological targets (e.g., GABA receptors).

Computational Modeling : Perform molecular docking using the compound’s 3D structure (PubChem CID) to predict binding sites .

In Vivo Studies : Apply behavioral assays (e.g., rotorod tests for motor function) with dose titration based on pharmacokinetic data .

Ethical Compliance : Follow institutional guidelines for animal/human studies, including participant selection criteria .

Basic Research: What are the recommended handling and disposal protocols for 1-Ethyl-3-hydroxypiperidin-2-one?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) and avoid ingestion/inhalation. Work in fume hoods to mitigate vapor exposure .

- Spill Management : Contain with inert adsorbents (e.g., diatomaceous earth) and avoid drainage contamination .

- Disposal : Follow REACH guidelines (Section 13) for solvent recovery or incineration via licensed waste handlers .

Advanced Research: How can researchers assess the environmental impact of 1-Ethyl-3-hydroxypiperidin-2-one?

Methodological Answer:

Ecotoxicity Assays : Use Daphnia magna or algae models to evaluate acute/chronic toxicity .

PBT Assessment : While current data classify it as non-PBT/vPvB (Section 12), monitor biodegradation via OECD 301 tests .

Leaching Studies : Simulate soil-water partitioning to predict groundwater contamination risks .

Advanced Research: What strategies resolve contradictions in the compound’s stability under varying pH conditions?

Methodological Answer:

pH-Rate Profiling : Conduct kinetic studies across pH 2–12 to identify degradation pathways (e.g., hydrolysis of the lactam ring).

Stabilizers : Test excipients like cyclodextrins or antioxidants in formulation studies .

Advanced Analytics : Use LC-MS to characterize degradation products and validate stability-indicating methods .

Basic Research: How should researchers document the compound’s use in pharmacological studies to ensure reproducibility?

Methodological Answer:

- Metadata Reporting : Include CAS No. (13444-24-1), molecular formula (C7H15NO), and purity data (e.g., ≥98% by HPLC) .

- Storage Conditions : Specify temperature (-20°C for long-term), light protection, and desiccation .

- Ethical Compliance : Detail IRB approval for human/animal studies and informed consent processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.